5-(2,2-Dimethyl-propionylamino)-nicotinic acid
Description
Chemical Classification and Nomenclature
This compound is classified under the International Union of Pure and Applied Chemistry nomenclature system as 5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, reflecting its structural composition and functional group arrangement. The compound is registered under Chemical Abstracts Service number 879326-77-9, providing a unique identifier for scientific and commercial applications. The molecular formula C₁₁H₁₄N₂O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 222.24 grams per mole.
The systematic nomenclature follows established conventions for pyridine derivatives, wherein the parent pyridine-3-carboxylic acid structure serves as the foundational framework. The 5-position substitution with the 2,2-dimethylpropanoylamino group represents a specific structural modification that distinguishes this compound from other nicotinic acid derivatives. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O provides a standardized method for computational chemistry applications and database searches.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 879326-77-9 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| International Union of Pure and Applied Chemistry Name | 5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
| International Chemical Identifier Key | VHYYHNBAUXHABM-UHFFFAOYSA-N |
| Boiling Point | 453.8 °C at 760 mmHg |
Historical Context of Nicotinic Acid Derivative Development
The development of nicotinic acid derivatives traces its origins to the mid-19th century when nicotinic acid was first synthesized in 1867 through oxidative degradation of nicotine using potassium chromate and sulfuric acid. This foundational work established the chemical relationship between nicotine and nicotinic acid, providing the nomenclatural basis for subsequent derivative compounds. The historical significance of nicotinic acid became particularly pronounced during the early 20th century when its role as vitamin B₃ was established, leading to extensive research into structural modifications that could enhance biological activity or reduce adverse effects.
The systematic exploration of nicotinic acid derivatives gained momentum following the identification of pellagra as a niacin deficiency disease and the subsequent development of therapeutic applications. Research efforts focused on creating derivatives that maintained beneficial biological activities while minimizing unwanted side effects associated with high-dose nicotinic acid administration. The introduction of structural modifications at various positions of the pyridine ring became a standard approach for developing novel therapeutic agents and synthetic intermediates.
Industrial production methods for nicotinic acid evolved significantly throughout the 20th century, with traditional oxidation processes using 5-ethyl-2-methylpyridine and nitric acid becoming standard practice. However, environmental concerns regarding nitrogen oxide byproducts led to the development of alternative synthetic approaches, including gas-phase oxidation methods using vanadium and titanium oxide catalysts. These technological advances created opportunities for synthesizing more complex derivatives, including amide-substituted compounds like this compound.
Relationship to Pyridine-3-carboxylic Acid Family
This compound belongs to the broader classification of pyridinecarboxylic acids, which represent compounds containing a pyridine ring bearing a carboxylic acid group. This structural family encompasses numerous naturally occurring and synthetic compounds that exhibit diverse biological activities and synthetic applications. The parent compound, pyridine-3-carboxylic acid (nicotinic acid), serves as the fundamental structural template for derivative synthesis, with the carboxylic acid functionality at the 3-position providing consistent chemical behavior across family members.
The pyridine-3-carboxylic acid family demonstrates remarkable structural diversity through substitution patterns at the 2-, 4-, 5-, and 6-positions of the pyridine ring. Common modifications include amino substitutions, as exemplified by 5-aminonicotinic acid and 6-aminonicotinic acid, which exhibit distinct chemical and biological properties compared to the parent compound. The introduction of amide functionalities, such as the 2,2-dimethylpropanoylamino group in the target compound, represents a sophisticated approach to modulating physicochemical properties while maintaining the essential pyridinecarboxylic acid framework.
Comparative analysis within the family reveals that positional isomerism significantly influences chemical reactivity and biological activity. For instance, 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid, which bears the same amide substituent at the 2-position rather than the 5-position, exhibits different chemical properties despite sharing the same molecular formula. This positional specificity underscores the importance of precise structural characterization in derivative development and application.
Table 2: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives
| Compound | Substitution Position | Functional Group | Molecular Formula | Chemical Abstracts Service Number |
|---|---|---|---|---|
| Nicotinic acid | None | Carboxylic acid | C₆H₅NO₂ | 59-67-6 |
| 5-Aminonicotinic acid | 5 | Amino | C₆H₆N₂O₂ | 24242-19-1 |
| 6-Aminonicotinic acid | 6 | Amino | C₆H₆N₂O₂ | 3167-49-5 |
| This compound | 5 | Dimethylpropanoylamino | C₁₁H₁₄N₂O₃ | 879326-77-9 |
Significance in Organic and Medicinal Chemistry Research
The structural architecture of this compound positions it as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. The presence of multiple reactive functional groups, including the carboxylic acid moiety and the amide linkage, enables diverse chemical transformations that can lead to pharmaceutically relevant compounds. Recent advances in medicinal chemistry have demonstrated the potential of nicotinic acid derivatives as noncompetitive enzyme inhibitors, with specific applications in diabetes treatment through α-amylase and α-glucosidase inhibition.
Research investigations have revealed that structural modifications at the 5-position of nicotinic acid can significantly influence biological activity profiles. The 2,2-dimethylpropanoylamino substituent introduces steric bulk and hydrophobic character that may enhance membrane permeability and protein binding affinity compared to simpler derivatives. This structural feature is particularly relevant in the development of compounds targeting specific enzyme active sites or receptor binding domains.
The compound's potential applications extend beyond traditional pharmaceutical development to include specialized synthetic chemistry applications. The amide functionality can serve as a directing group for metal-catalyzed reactions, while the carboxylic acid group provides opportunities for further derivatization through esterification or additional amidation reactions. These synthetic capabilities make the compound valuable for library synthesis in drug discovery programs and for the preparation of molecular probes in chemical biology research.
Contemporary research efforts have focused on developing green synthetic methodologies for nicotinic acid derivatives, with particular emphasis on reducing environmental impact while maintaining high yields and selectivity. The synthesis of this compound and related compounds benefits from these technological advances, enabling more sustainable production methods that align with modern pharmaceutical manufacturing requirements.
Properties
IUPAC Name |
5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYHNBAUXHABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640081 | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-77-9 | |
| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the acylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The nicotinic acid moiety undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Chromium trioxide (CrO₃) in aqueous or non-polar solvents.
Oxidation primarily targets the pyridine ring’s electron-rich regions, potentially forming hydroxylated or carboxylated derivatives. For example, oxidation of the pyridine nitrogen could yield N-oxide derivatives, though specific products for this compound require further characterization.
Reduction Reactions
Reduction focuses on the carbonyl group in the 2,2-dimethylpropionylamino side chain:
-
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.
-
Sodium borohydride (NaBH₄) selectively reduces reactive carbonyls under milder conditions.
Post-reduction, the amide bond converts to an amine, altering the compound’s solubility and biological activity.
Substitution Reactions
The aromatic ring participates in electrophilic substitution:
| Reagent | Condition | Product |
|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C | 3-Bromo or 5-bromo derivatives |
| Nitric acid (HNO₃) | Sulfuric acid catalyst | Nitro-substituted pyridine analogs |
Substitution occurs preferentially at the pyridine ring’s meta or para positions due to electron-withdrawing effects of the amide group .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield nicotinic acid and 2,2-dimethylpropanoic acid.
-
Basic hydrolysis (NaOH/H₂O, 80°C): Produces nicotinate salts and 2,2-dimethylpropanoate.
Hydrolysis kinetics depend on steric hindrance from the bulky 2,2-dimethylpropionyl group.
Acylation and Condensation
The compound serves as a substrate for further functionalization:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form bis-acylated products.
-
Condensation : With aldehydes or ketones under dehydrating conditions (e.g., P₂O₅), it forms Schiff bases or heterocyclic fused systems .
Thermal and Catalytic Behavior
-
Decarboxylation : At temperatures >200°C, the carboxylic acid group decomposes, releasing CO₂ and forming a pyridine derivative.
-
Catalytic hydrogenation : Using Pd/C or Raney nickel, the pyridine ring can be partially hydrogenated to piperidine analogs, though this is less common due to steric constraints.
Research Insights
-
Green Synthesis Compatibility : Microwave-assisted reactions (70–100°C, 30–40 min) enhance efficiency for derivatives, minimizing side reactions .
-
Biological Implications : Modifications at the amide or pyridine group influence interactions with enzymes like nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases .
This compound’s versatility in organic synthesis and potential pharmacological applications underscores its importance in medicinal and materials chemistry.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,2-Dimethyl-propionylamino)-nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Binding Affinity and Pharmacodynamics
provides comparative data on nicotinic acid derivatives in receptor binding assays:
- Nicotinic acid : High affinity for hydroxy-carboxylic acid receptor 2 (HCA₂/GPR109A), with Ki = 0.033 µM (human spleen) .
- 5-Me-nicotinic acid : Reduced affinity (Ki = 8.7 µM in human spleen), indicating substituent size and position critically influence binding .
- Acipimox : A clinical analog with Ki = 6.0 µM , used for dyslipidemia due to prolonged activity .
Inference for this compound: The bulky 2,2-dimethylpropionylamino group may reduce receptor affinity compared to nicotinic acid but improve metabolic stability, similar to Acipimox. However, experimental binding data are needed for confirmation.
Therapeutic Efficacy
Nicotinic acid analogs show efficacy in lowering serum phosphorus and improving lipid profiles (e.g., HDL and triglycerides) in dialysis patients . Key findings from meta-analyses ():
- Serum phosphorus reduction : SMD = 1.05 (95% CI: 0.68–1.42) after 8 weeks.
- Adverse events : Diarrhea (8% incidence) and overall adverse events (41% incidence).
Comparison :
- This compound may exhibit similar phosphorus-lowering effects but with a modified safety profile due to its substituent. The lipophilic group could reduce gastrointestinal irritation compared to polar analogs like 5-hydroxynicotinic acid.
Physicochemical Properties
- Solubility : Likely lower water solubility than polar analogs, which may necessitate formulation adjustments for oral bioavailability.
Biological Activity
5-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 879326-77-9
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
The compound features a nicotinic acid core with a dimethyl propionylamino side chain, which is believed to influence its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or modulator at nAChRs, influencing neurotransmission and potentially affecting cognitive functions.
- Anti-inflammatory Pathways : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : Its structure allows for the scavenging of free radicals, contributing to its potential neuroprotective effects.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 15.4 | |
| MCF-7 (breast) | 12.8 | |
| A549 (lung) | 18.6 |
These results indicate that this compound may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in:
- Reduced neuronal apoptosis : Decreased markers of cell death in the hippocampus.
- Improved cognitive function : Enhanced memory retention in behavioral tests.
Case Studies
-
In Vivo Study on Tumor Growth Inhibition
- A study involving Swiss albino mice inoculated with sarcoma cells showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The tumor inhibition rate was measured at approximately 60% over a treatment period of two weeks.
-
Cognitive Enhancement in Rodent Models
- In a controlled study assessing memory performance in rodents treated with the compound, results indicated improved performance in maze tests compared to untreated controls, suggesting potential applications in treating cognitive decline.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-(2,2-Dimethyl-propionylamino)-nicotinic acid?
- Methodology :
- Step 1 : Start with 5-aminonicotinic acid as a precursor. React with 2,2-dimethylpropionyl chloride in anhydrous conditions (e.g., CH₃CN or DMF) under reflux with a base (e.g., DIPEA) to form the amide bond .
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>98%) .
- Step 3 : Validate the structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor reaction progress by TLC .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Experimental Design :
- Prepare solutions in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Analyze degradation products using LC-MS and compare with stability data for structurally similar compounds (e.g., 5-(Piperidin-1-yl)nicotinic acid, which is stable under normal storage but degrades in strong oxidizing conditions) .
- Key Metrics : Degradation half-life, identification of byproducts (e.g., carbon/nitrogen oxides via FTIR) .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- Primary : ¹H/¹³C NMR (confirm substitution patterns), HRMS (exact mass verification).
- Secondary : FTIR (amide C=O stretch ~1650 cm⁻¹), UV-Vis (λmax for nicotinic acid derivatives ~260 nm) .
- Purity : HPLC with a C18 column (retention time consistency), elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with metabolic enzymes (e.g., nicotinamidases)?
- Methodology :
- In vitro Assay : Incubate the compound with recombinant human nicotinamidase (e.g., PncA) in phosphate buffer (pH 7.4, 37°C). Monitor hydrolysis via LC-MS for nicotinic acid release .
- Kinetic Analysis : Calculate and using Michaelis-Menten plots. Compare with known substrates (e.g., nicotinamide) to assess competitive inhibition .
Q. What strategies address contradictory data in solubility and bioavailability studies?
- Methodology :
- Controlled Experiments :
- Measure solubility in n-octanol/water (logP) and simulated biological fluids (e.g., SGF/SIF).
- Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., pH, impurities) causing discrepancies .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology :
- In silico Tools :
- Perform DFT calculations (e.g., Gaussian) to map electron density and reactive sites (e.g., amide bond susceptibility to hydrolysis).
- Use molecular docking (AutoDock Vina) to predict binding affinities with targets like NAD+ salvage pathway enzymes .
- Validation : Compare predictions with experimental kinetic data (e.g., oxidation rates in acidic media) .
Critical Data Gaps and Recommendations
- Toxicity Data : No acute toxicity or ecotoxicity data are available for this compound. Follow OECD 423 guidelines for acute oral toxicity testing in rodents .
- Reaction Mechanisms : The oxidation pathway under acidic conditions (similar to nicotinic acid) requires validation via isotopic labeling and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
